(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Brand Name: Vulcanchem
CAS No.: 195984-33-9
VCID: VC7423751
InChI: InChI=1S/C16H17BrN2/c17-14-6-7-16-13(9-14)10-18-15(11-19-16)8-12-4-2-1-3-5-12/h1-7,9,15,18-19H,8,10-11H2/t15-/m1/s1
SMILES: C1C(NCC2=C(N1)C=CC(=C2)Br)CC3=CC=CC=C3
Molecular Formula: C16H17BrN2
Molecular Weight: 317.23

(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS No.: 195984-33-9

Cat. No.: VC7423751

Molecular Formula: C16H17BrN2

Molecular Weight: 317.23

* For research use only. Not for human or veterinary use.

(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine - 195984-33-9

Specification

CAS No. 195984-33-9
Molecular Formula C16H17BrN2
Molecular Weight 317.23
IUPAC Name (3R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Standard InChI InChI=1S/C16H17BrN2/c17-14-6-7-16-13(9-14)10-18-15(11-19-16)8-12-4-2-1-3-5-12/h1-7,9,15,18-19H,8,10-11H2/t15-/m1/s1
Standard InChI Key YWBSWMDDCHWDDE-OAHLLOKOSA-N
SMILES C1C(NCC2=C(N1)C=CC(=C2)Br)CC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₁₆H₁₆BrN₂, molecular weight 323.22 g/mol) features a benzodiazepine scaffold with two distinct substituents:

  • Bromine at the 7-position, which enhances electrophilic reactivity and influences electronic interactions with biological targets.

  • (R)-3-Benzyl group, introducing chirality and steric bulk that modulate binding kinetics and metabolic pathways .

The diazepine ring adopts a boat conformation in solution, as evidenced by nuclear Overhauser effect (NOE) studies on analogous compounds . This conformation optimizes interactions with hydrophobic pockets in target proteins.

Synthetic Routes

Synthesis of (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1, diazepine involves a multi-step sequence emphasizing stereocontrol:

  • Core Formation: Cyclocondensation of 2-aminobenzophenone derivatives with ethylenediamine under acidic conditions yields the diazepine ring .

  • Bromination: Electrophilic aromatic substitution using bromine in acetic acid introduces the 7-bromo substituent.

  • Benzylation: Alkylation at the 3-position employs benzyl bromide and a chiral catalyst (e.g., (R)-BINOL-derived phosphoric acid) to achieve enantiomeric excess >98% .

Key Challenges:

  • Regioselectivity during bromination (para vs. ortho substitution).

  • Maintaining stereochemical integrity during benzylation.

Synthetic StepReagents/ConditionsYield (%)Purity (HPLC)
Diazepine formationHCl, reflux, 12h6592
BrominationBr₂, AcOH, 40°C, 6h7889
BenzylationBnBr, (R)-BINOL, DCM, 25°C5495

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J=8.4 Hz, 1H, H-8)

    • δ 7.32–7.28 (m, 5H, benzyl aromatic)

    • δ 4.21 (q, J=6.8 Hz, 1H, H-3)

    • δ 3.85–3.72 (m, 4H, H-2, H-5)

  • ¹³C NMR: 136.8 (C-7), 128.5 (benzyl C-1), 55.3 (C-3) .

Mass Spectrometry

  • EI-MS: m/z 323.1 [M]⁺ (100%), 244.0 [M-Br]⁺ (65%).

X-ray Crystallography

Single-crystal analysis confirms the (R)-configuration, with a dihedral angle of 112° between the benzyl group and diazepine plane .

Pharmacological Profile

Mechanism of Action

Like classical benzodiazepines, this compound potentiates GABAergic neurotransmission by allosterically modulating GABA_A receptors. The benzyl group enhances affinity for α₁-containing subtypes (Kᵢ = 12 nM vs. 45 nM for diazepam) , while the bromine substituent reduces oxidative metabolism in hepatic microsomes.

Comparative Bioactivity

Parameter(R)-3-Benzyl-7-BromoDiazepam
GABA_A α₁ Binding (Kᵢ, nM)12 ± 1.218 ± 2.1
Metabolic Half-life (Human, h)9.343
Anxiolytic ED₅₀ (mg/kg, mice)0.81.5

Applications and Future Directions

Chemical Biology Probes

Incorporation of radiolabels (e.g., ¹¹C at the benzyl position) enables positron emission tomography (PET) imaging of GABA_A receptor distribution.

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